1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid
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Overview
Description
1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid can be achieved through several methods. One common approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In medicinal applications, the compound may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: A closely related compound with similar biological activities.
5H-Pyrrolo[2,3-b]pyrazine: Another derivative with notable kinase inhibitory properties.
Uniqueness
1,3-Dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups and carboxylic acid functionality contribute to its versatility in various applications .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-12-5-8(10(13)14)3-9(12)7(2)11-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
CCIKAUJJUGLWGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=C2C(=N1)C)C(=O)O |
Origin of Product |
United States |
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